molecular formula C12H23BrO B8622216 5-(Cyclohexylmethoxy)pentyl bromide

5-(Cyclohexylmethoxy)pentyl bromide

Cat. No.: B8622216
M. Wt: 263.21 g/mol
InChI Key: KVHMFMBJKHMORN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Cyclohexylmethoxy)pentyl bromide is a bifunctional alkyl bromide reagent designed for professional research applications. Its molecular structure incorporates a hydrophobic cyclohexylmethoxy group connected via a pentyl spacer to a reactive bromide handle. This architecture makes it a valuable alkylating agent and a key synthetic intermediate for medicinal chemistry and chemical biology. In research settings, this compound is primarily used as a building block for the synthesis of more complex molecules. The cyclohexylmethoxy moiety is a known pharmacophore that can enhance lipophilicity and influence the metabolic properties of drug candidates, a strategy supported by recent research into visual cycle modulators . The terminal bromide acts as an excellent leaving group, facilitating nucleophilic substitution reactions to create ethers, thioethers, and amine derivatives, or to introduce the functionalized chain into heterocyclic systems. Researchers can utilize this reagent in the development of potential therapeutic agents. Its structure is analogous to that of compounds investigated as retinoid isomerase (RPE65) inhibitors, which are relevant for the study of ocular diseases such as age-related macular degeneration (AMD) and Stargardt disease . The compound is offered strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C12H23BrO

Molecular Weight

263.21 g/mol

IUPAC Name

5-bromopentoxymethylcyclohexane

InChI

InChI=1S/C12H23BrO/c13-9-5-2-6-10-14-11-12-7-3-1-4-8-12/h12H,1-11H2

InChI Key

KVHMFMBJKHMORN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)COCCCCCBr

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Physical and Chemical Properties of Selected Brominated Compounds

Compound Name Melting Point (°C) Boiling Point (°C) Solubility Reactivity Profile Applications
This compound Not reported Not reported Lipophilic Moderate SN2 Alkylating agent, Pharma
Allyl bromide -119 71 Low in water High (allylic) Organic synthesis
Coumarin-pyridine hybrid bromide () 240–242 Not reported DMSO-soluble Ionic, non-alkylating Pharmaceuticals
2-[5-(trimethylammonio)pentyl]isoquinolinium bromide Not reported Not reported Water-soluble Surfactant properties Phase-transfer catalysis

Research Findings and Implications

  • Synthetic Efficiency : The coumarin-pyridine hybrid bromide was synthesized in 95% yield (), suggesting optimized methods that could be adapted for this compound production .
  • Structural Accuracy: Corrections in compound nomenclature () underscore the need for precision in reporting brominated derivatives to avoid misinterpretation .
  • Biological Potential: Non-brominated pentyl derivatives with bioactivity () highlight avenues for modifying the target compound’s substituents to enhance therapeutic profiles .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(Cyclohexylmethoxy)pentyl bromide, and what factors influence the choice of reaction conditions?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution (SN2) between cyclohexylmethyl bromide and a pentanol derivative. Anhydrous conditions and a strong base (e.g., NaH) are critical to deprotonate the alcohol, forming an alkoxide nucleophile. Reaction efficiency depends on solvent polarity (e.g., DMF or THF), temperature (40–60°C), and steric hindrance around the electrophilic carbon . For example, highlights the use of phenoxide ions reacting with pentyl halides under controlled conditions.

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

  • Methodological Answer :

  • HPLC : Reverse-phase HPLC with UV detection (210 nm) effectively separates alkyl bromides. Retention times and peak symmetry can confirm purity .
  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify structural features (e.g., cyclohexylmethoxy protons at δ 1.0–2.0 ppm and bromide resonance near δ 3.5 ppm).
  • HRMS : High-resolution mass spectrometry (e.g., UHPLC-Q-Orbitrap) provides exact mass confirmation, critical for distinguishing isomers .
  • IR Spectroscopy : Confirms the absence of hydroxyl groups (if fully substituted) and presence of C-Br stretches (~550–650 cm⁻¹).

Advanced Research Questions

Q. How can researchers control the stereochemical outcome during synthesis to minimize undesired isomers?

  • Methodological Answer : Stereochemical control requires optimizing reaction pathways. For example:

  • Catalytic Hydrogenation : demonstrates that hydrogenating 4-2-butylbenzoic acid followed by a Hunsdiecker reaction yields cis/trans mixtures. The trans isomer dominates and can be enriched via selective crystallization.
  • Base Treatment : Undesired cis isomers (e.g., contaminants in trans-4-i-butylcyclohexyl bromide) are removed by preferential base-mediated degradation .
  • Solvent Effects : Polar aprotic solvents favor SN2 mechanisms, reducing racemization risks compared to SN1 pathways .

Q. What strategies resolve data contradictions arising from isomeric impurities in alkyl bromide synthesis?

  • Methodological Answer :

  • Cross-Validation : Combine NMR (for configurational analysis) and X-ray crystallography (for absolute stereochemistry). used this approach to assign dibromide structures.
  • Computational Modeling : DFT calculations predict relative stability of isomers, aiding in identifying dominant products.
  • Chromatographic Separation : Use preparative HPLC or column chromatography to isolate isomers, as shown in for alkyl bromides.

Q. How can this compound be functionalized for applications in targeted drug delivery?

  • Methodological Answer : The bromide serves as a versatile intermediate for conjugation:

  • Mitochondrial Targeting : Attach triphenylphosphonium groups via nucleophilic substitution (e.g., MitoTEMPOL in ). The pentyl chain enhances membrane permeability.
  • Enzyme Inhibitors : Modify the cyclohexylmethoxy group to mimic substrate motifs. highlights similar structures used in glucosylceramide synthase inhibitors.

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